

Application Notes and Protocols: Reaction Kinetics of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatization

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Compound of Interest

Compound Name: *trans-4-tert-Butylcyclohexanecarboxylic acid*

Cat. No.: *B153613*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics associated with the derivatization of **trans-4-tert-Butylcyclohexanecarboxylic acid**. This compound and its derivatives are valuable building blocks in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutics. Understanding the kinetics of its derivatization is crucial for optimizing reaction conditions, ensuring high yield and purity, and scaling up production for pharmaceutical applications.

Introduction

trans-4-tert-Butylcyclohexanecarboxylic acid is a sterically hindered cycloaliphatic carboxylic acid. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation, with the carboxyl group predominantly in the equatorial position. This conformational rigidity influences its reactivity and the kinetics of its derivatization reactions, primarily esterification and amidation. These derivatization reactions are fundamental for creating esters and amides that serve as key intermediates in the synthesis of complex pharmaceutical molecules. For instance, derivatives of this acid are utilized in the synthesis of Janus kinase (JAK) inhibitors and have been identified as potential inhibitors of AMPA receptors for the treatment of epilepsy.

[1][2]

Data Presentation: Reaction Kinetics

While specific kinetic data for the derivatization of **trans-4-tert-Butylcyclohexanecarboxylic acid** is not extensively published, the kinetics of structurally similar compounds provide valuable insights into the expected reaction behavior. The following tables summarize kinetic parameters for the esterification of analogous carboxylic acids, which can be used to approximate the reactivity of the target molecule.

Table 1: Kinetic Data for the Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol[3]

Catalyst	Temperature (°C)	Rate Constant (k) (L·mol ⁻¹ ·min ⁻¹)	Activation Energy (Ea) (kJ·mol ⁻¹)
None	150	0.0028	58.3
None	160	0.0045	58.3
None	170	0.0071	58.3
None	180	0.0109	58.3
ZnAl-HTlc	150	0.0078	42.1
ZnAl-HTlc	160	0.0115	42.1
ZnAl-HTlc	170	0.0165	42.1
ZnAl-HTlc	180	0.0231	42.1

Table 2: Kinetic Data for the Esterification of 4-tert-Butylbenzoic Acid with Methanol[4]

Catalyst	Temperature (°C)	Initial Rate Constant (k_i) (L·mol ⁻¹ ·min ⁻¹)	Reversible Rate Constant (k_{rev}) (L·mol ⁻¹ ·min ⁻¹)	Activation Energy (E_a) (kJ·mol ⁻¹)
Methane Sulphonic Acid	55	0.015	0.008	35.4
Methane Sulphonic Acid	60	0.020	0.011	35.4
Methane Sulphonic Acid	65	0.026	0.014	35.4
Methane Sulphonic Acid	70	0.033	0.018	35.4

Experimental Protocols

The following are detailed protocols for common derivatization reactions of **trans-4-tert-Butylcyclohexanecarboxylic acid**. These protocols are based on established methods for sterically hindered carboxylic acids and can be adapted and optimized for specific research needs.

Protocol for Acid-Catalyzed Esterification

This protocol describes the esterification of **trans-4-tert-Butylcyclohexanecarboxylic acid** with an alcohol (e.g., methanol) using a strong acid catalyst.

Materials:

- **trans-4-tert-Butylcyclohexanecarboxylic acid**
- Anhydrous alcohol (e.g., methanol, ethanol)
- Concentrated sulfuric acid (or other suitable acid catalyst)
- Anhydrous sodium sulfate

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add **trans-4-tert-Butylcyclohexanecarboxylic acid** (1 equivalent).
- Add an excess of the anhydrous alcohol (e.g., 10-20 equivalents).
- While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Attach a reflux condenser and heat the mixture to reflux.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess alcohol using a rotary evaporator.
- Dissolve the residue in an organic solvent (e.g., diethyl ether).

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography or distillation.

Protocol for Amidation via Acyl Chloride

This protocol details the conversion of **trans-4-tert-Butylcyclohexanecarboxylic acid** to its corresponding amide via an acyl chloride intermediate.

Materials:

- **trans-4-tert-Butylcyclohexanecarboxylic acid**
- Thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Amine (1 equivalent)
- Triethylamine (TEA) or other non-nucleophilic base (2 equivalents)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure: Step 1: Acyl Chloride Formation

- Dissolve **trans-4-tert-Butylcyclohexanecarboxylic acid** (1 equivalent) in anhydrous DCM in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
- Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used immediately in the next step.

Step 2: Amide Formation

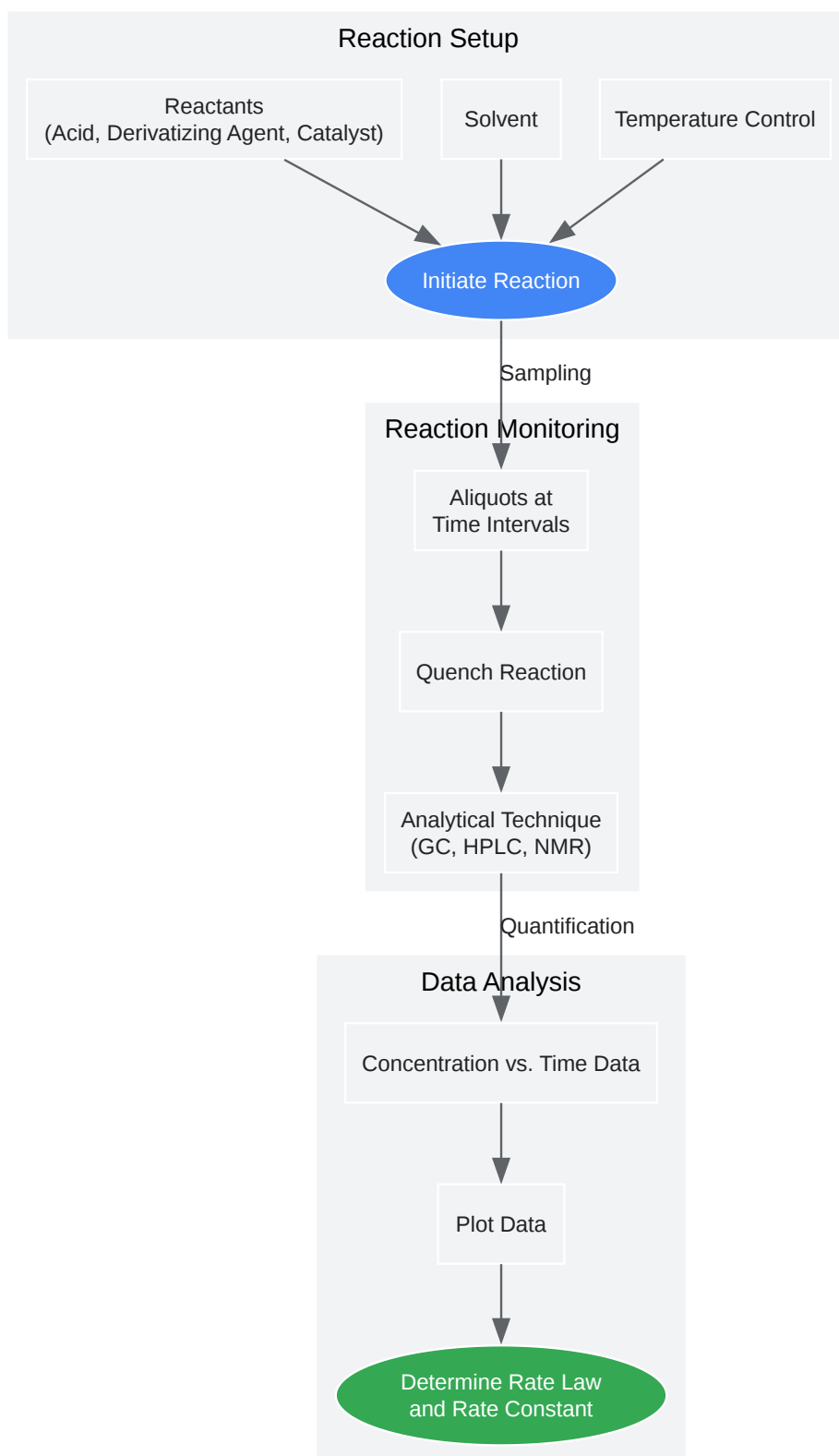
- Dissolve the crude acyl chloride in fresh anhydrous DCM.
- In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous DCM.
- Cool the amine solution in an ice bath.
- Slowly add the acyl chloride solution to the amine solution via a dropping funnel.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution to yield the crude amide.
- Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the reaction kinetics of the derivatization of **trans-4-tert-Butylcyclohexanecarboxylic acid**.

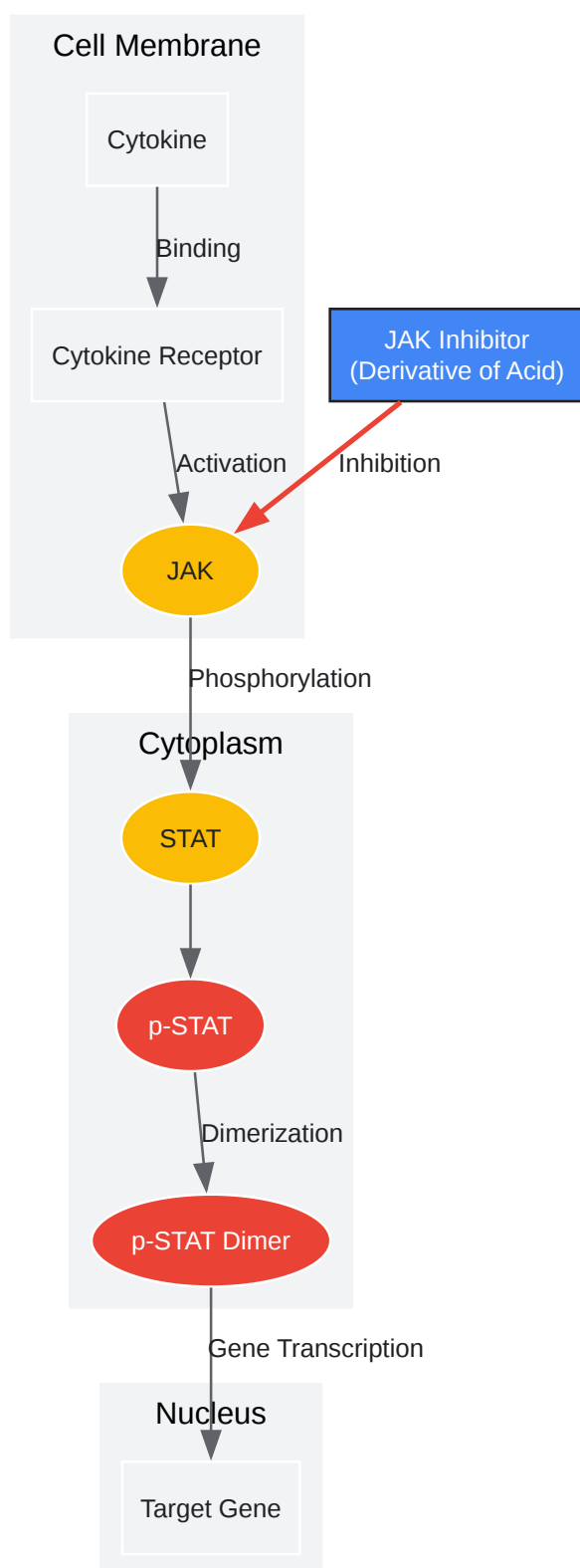


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Caption: Workflow for Kinetic Analysis of Derivatization.

Signaling Pathway Inhibition by a Derivative

Derivatives of **trans-4-tert-Butylcyclohexanecarboxylic acid** are used to synthesize Janus kinase (JAK) inhibitors. The following diagram illustrates the simplified JAK-STAT signaling pathway and the point of inhibition.



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Caption: Inhibition of the JAK-STAT Signaling Pathway.

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